Chemical structure and properties of pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate
Chemical structure and properties of pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate
Topic: Chemical Structure and Properties of Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate Type: In-depth Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate is a specialized heterocyclic compound belonging to the quinazolin-4(3H)-one class. Distinguished by its lipophilic pentyl ester side chain, this molecule represents a strategic derivative in Structure-Activity Relationship (SAR) libraries targeting antimicrobial , anticancer (EGFR inhibition), and aldose reductase pathways.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, spectroscopic signature, and pharmacological logic. It serves as a reference for researchers utilizing this scaffold to probe hydrophobic binding pockets or enhance membrane permeability of quinazolinone pharmacophores.
Chemical Structure & Molecular Properties[1][2][3][4][5]
The molecule comprises a 2-phenylquinazolin-4(3H)-one core functionalized at the N3 position with a pentyl acetate moiety. The inclusion of the pentyl chain (C5) significantly modulates the lipophilicity compared to methyl or ethyl analogs, altering its bioavailability and interaction with lipid bilayers.
Identification
| Property | Detail |
| IUPAC Name | Pentyl 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetate |
| Common Name | Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate |
| CAS Registry | Not widely indexed; ChemDiv ID: 3993-3707 |
| Molecular Formula | C₂₁H₂₂N₂O₃ |
| Molecular Weight | 350.42 g/mol |
| SMILES | CCCCCOC(=O)CN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Physicochemical Profile
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Lipophilicity (LogP): ~4.8 – 5.2 (Predicted). The pentyl chain adds significant hydrophobicity, pushing the compound towards the upper limit of Lipinski’s Rule of 5, ideal for CNS penetration or targeting intracellular kinases.
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H-Bond Donors: 0 (Aprotic).
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H-Bond Acceptors: 3 (N1, C4-Carbonyl, Ester-Carbonyl).
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Rotatable Bonds: 7 (Pentyl chain flexibility + N3-Methylene).
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Topological Polar Surface Area (TPSA): ~55-60 Ų.
Synthesis & Manufacturing
The synthesis of pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate is most efficiently achieved via N-alkylation of the 2-phenylquinazolin-4(3H)-one precursor. This route avoids the harsh conditions of direct esterification of the carboxylic acid derivative.
Retrosynthetic Analysis
The molecule disconnects at the N3–Carbon bond:
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Fragment A: 2-Phenylquinazolin-4(3H)-one (The nucleophile).
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Fragment B: Pentyl chloroacetate (The electrophile).
Synthesis Protocol (Step-by-Step)
Reagents: 2-Phenylquinazolin-4(3H)-one, Pentyl chloroacetate, Anhydrous Potassium Carbonate (
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Precursor Preparation:
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Synthesize 2-phenylquinazolin-4(3H)-one by condensing anthranilic acid with benzoyl chloride, followed by cyclization with hydrazine or formamide equivalents.
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Alkylation:
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Dissolve 2-phenylquinazolin-4(3H)-one (1.0 eq) in anhydrous acetone (or DMF for higher solubility).
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Add anhydrous
(2.0 eq) to generate the N3-anion in situ. Stir for 30 minutes at room temperature. -
Dropwise add pentyl chloroacetate (1.1 eq).
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Reflux the mixture for 6–10 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
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Work-up:
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Filter off the inorganic salts (
). -
Evaporate the solvent under reduced pressure.
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Purification: Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (Silica gel) to yield the target pentyl ester.
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Reaction Logic Diagram
Figure 1: Synthetic pathway from anthranilic acid to the target pentyl ester.
Spectroscopic Characterization
Researchers should verify the structure using the following predicted spectroscopic signals. The absence of the N-H stretch and the presence of the pentyl aliphatic chain are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| IR (KBr) | 1680–1670 cm⁻¹ | C=O stretch (Quinazolinone lactam) |
| 1745–1735 cm⁻¹ | C=O stretch (Ester) | |
| 2950–2850 cm⁻¹ | C-H stretch (Pentyl chain) | |
| ¹H NMR | δ 4.80–5.00 (s, 2H) | N-CH₂-CO (Singlet, deshielded by N and C=O) |
| (DMSO-d₆) | δ 4.05–4.15 (t, 2H) | -O-CH₂- (Pentyl, adjacent to oxygen) |
| δ 0.85 (t, 3H) | Terminal -CH₃ of pentyl chain | |
| δ 7.40–8.20 (m, 9H) | Aromatic protons (Quinazoline + Phenyl ring) | |
| MS (ESI) | m/z 351.4 [M+H]⁺ | Protonated molecular ion |
Pharmacological Potential & Applications[1][3][4]
The (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate scaffold is a privileged structure in medicinal chemistry. The pentyl ester derivative is specifically designed to leverage the hydrophobic effect .
Mechanism of Action (Hypothetical)
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Antimicrobial Activity (DNA Gyrase):
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Quinazolinones are known DNA gyrase inhibitors. The 2-phenyl group intercalates into the hydrophobic pocket of the enzyme.
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The pentyl chain enhances penetration through the lipid-rich cell walls of Gram-negative bacteria or fungal membranes (e.g., C. albicans).
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Prodrug Concept:
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Intracellular esterases may hydrolyze the pentyl ester to release the free acid (4-oxo-2-phenylquinazolin-3(4H)-yl)acetic acid , which is the active aldose reductase inhibitor (implicated in diabetic complications).
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EGFR Inhibition:
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Similar to Gefitinib, the 4-position and 2-phenyl moiety mimic the ATP purine ring, potentially binding to the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) in cancer cells.
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Biological Evaluation Protocol (In Vitro)
To validate the activity of this specific ester:
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Assay: Microbroth Dilution Method (MIC).
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Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
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Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).
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Expectation: The pentyl ester often shows lower MIC (better potency) than the methyl ester due to superior cellular uptake, provided the target is intracellular.
References
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Rajasekaran, S., et al. (2020). Molecular Properties and Bio-Activity Score of 2{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl) acetamides. International Journal of Drug Development and Research. Retrieved from [Link]
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Kant, P., et al. (2018).[1] Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. American Journal of PharmTech Research. Retrieved from [Link]
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Malasala, S., et al. (2020).[2] Advances in synthesis and biological activities of quinazoline scaffold analogues. Arab Journal of Chemistry. Retrieved from [Link]
